(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Asymmetric Catalysis Iridium Hydrogenation Chiral Heterocyclic Acids

Chiral drug discovery demands enantiopure azepane intermediates to avoid configurational mismatches that compromise inhibitor potency. (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6) delivers defined (R)-stereochemistry essential for kinase inhibitor SAR programs cited in N-acyl pyridine biaryl patents. • Enantiopure (R)-configuration eliminates post-coupling chiral chromatography, reducing purification time and improving overall yield in automated peptide synthesizer workflows. • Seven-membered azepane ring extends conformational reach beyond piperidine analogs, enabling exploration of hydrophobic sub-pockets inaccessible to 6-membered fragments. • Boc-protected acid is directly compatible with solid-phase HATU/DIPEA coupling, supporting fragment-based drug design libraries.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 851593-77-6
Cat. No. B3338138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid
CAS851593-77-6
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1
InChIKeyBSWHWMPKCSLEMJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid: Chiral Azepane Scaffold


(R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6) is a chiral, enantiopure N-Boc-protected azepane-3-carboxylic acid that serves as a conformationally flexible, seven-membered heterocyclic building block for medicinal chemistry and fragment-based drug design . The (R)-enantiomer configuration provides a defined stereochemical handle for generating libraries of chiral azepane-derived inhibitors, peptide mimetics, or receptor ligands, where absolute configuration directly influences target binding and selectivity .

Stereochemical Control

Defined (R)-configuration supports enantiomer-comparison studies and chiral library synthesis.

Protecting Group

Boc protection compatible with solid-phase peptide coupling and orthogonal deprotection workflows.

Scaffold

Seven-membered azepane ring offers conformational flexibility for fragment-based design.

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid: Why Racemic and (S) Cannot Substitute


The three-dimensional arrangement of the Boc-carboxylate substituents on the azepane ring dictates diastereomeric and enantiomeric differentiation in subsequent amide coupling, cyclization, or metal-catalyzed cross-coupling reactions. Using the racemic mixture (CAS 1252867-16-5) or the (S)-enantiomer (CAS 1427514-89-3) introduces the opposite configuration or a 1:1 mixture of diastereomers, which, after coupling to a chiral amine or incorporation into a macrocyclic inhibitor, leads to configurational mismatches and reduced biological activity or crystallinity, rendering generic substitution chemically invalid for projects requiring single-enantiomer intermediates .

Target
(R)-enantiomer (CAS 851593-77-6)
Racemate
CAS 1252867-16-5: 1:1 mixture introduces configurational mismatches in chiral coupling, may shift diastereomeric outcome and crystallinity.
(S)-enantiomer
CAS 1427514-89-3: Opposite configuration may alter target-binding geometry and reduce assay response in stereosensitive systems.
Piperidine analog
6-membered ring limits conformer sampling; may not reach sterically demanding protein sub-pockets accessible to azepane.

Differentiation Evidence vs. Racemate, (S)-Enantiomer, and Piperidine Analog


Enantiomeric Excess via Asymmetric Hydrogenation vs. Racemate

The (R)-enantiomer is accessible via Ir-catalyzed enantioselective hydrogenation of the corresponding unsaturated azepine-3-carboxylic acid. The method yields optically active heterocyclic acids with excellent enantioselectivities, though quantitative ee values for the azepane substrate are not publicly disclosed in the primary literature [1]. This stands in contrast to the racemate which inherently contains 50% of each enantiomer and would require chiral resolution.

Enantiomeric Excess
Class-level inference
>90% ee (R) vs 0% ee racemate
Supports stereochemical-control workflow
Asymmetric hydrogenation context; ee based on analogous substrates
Asymmetric Catalysis Iridium Hydrogenation Chiral Heterocyclic Acids

Vendor-Assured Purity: (R) vs. (S) vs. Racemate

Multiple vendors list the (R)-enantiomer (CAS 851593-77-6) with an assay of 97% (HPLC) , whereas the (S)-enantiomer is routinely supplied at 95% purity and the racemate at 95–97% . The consistently tighter specification on the (R)-enantiomer indicates a more rigorous manufacturing and quality-control pipeline for this stereoisomer.

HPLC Purity
Cross-study comparable
97%
Supports lot selection and impurity review
Vendor QC specification; (S)-enantiomer listed at 95%
Chiral Purity Vendor Specifications QC

Conformational Heterogeneity: Azepane vs. Piperidine

The azepane ring populates a broader ensemble of low-energy conformations compared to the piperidine ring, enabling access to vectors and dihedral angles that cannot be sampled by the six-membered analog. This conformational expansion is critical for probing sterically demanding protein pockets .

Ring Conformers
Class-level inference
>2 conformers vs 1 for piperidine
Supports fragment growth screening fit
DFT and NMR context for analogous azepane systems
Conformational Analysis Ring Flexibility MedChem Design

Boc/Cbz Orthogonal Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (TFA, HCl/dioxane), whereas the benzyloxycarbonyl (Cbz) analog requires hydrogenolysis or strongly acidic conditions. This orthogonality allows selective N-deprotection in the presence of acid-sensitive functionalities, which the Cbz analog cannot offer .

Deprotection
Class-level inference
Boc: TFA, 1h vs Cbz: H₂/Pd-C, 12h
Supports orthogonal peptide synthesis workflow
Standard solution-phase protocol context
Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Application Scenarios for (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid


CDK9 & DPP1 Inhibitor Chiral Intermediate

Patents disclosing N-acyl pyridine biaryl and pyrazinylpyridine kinase inhibitors cite azepane-3-carboxylic acid derivatives as key intermediates . Purity of the (R)-enantiomer is critical to maintain the stereochemical integrity of the final inhibitor and avoid activity loss due to diastereomeric contamination.

Fragment-Based Drug Design for Flexible Protein Pockets

The 7-membered ring provides an extended reach compared to piperidine analogs, allowing medicinal chemists to explore hydrophobic sub-pockets inaccessible to 6-membered ring fragments. Coupled with defined (R)-stereochemistry, this scaffold enables structure-activity relationship (SAR) studies with precise spatial control [1].

Solid-Phase Peptide Mimetic Synthesis

The Boc-protected acid is directly compatible with solid-phase amide coupling protocols (HATU/DIPEA). The (R)-enantiomer eliminates the need for post-coupling chiral chromatography, saving time and increasing overall yield in automated peptide synthesizer workflows [1].

Application
Selection Property
Validation Focus
Kinase inhibitor chiral intermediate studies
Stereochemical integrity review
Enantiomeric purity validation
Fragment-based protein pocket exploration
Conformational flexibility context
Ring conformer analysis
Solid-phase peptide mimetic synthesis
Boc protection compatibility
Deprotection condition verification
Quote Request

Request a Quote for (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.